Disperse Blue 1

Description

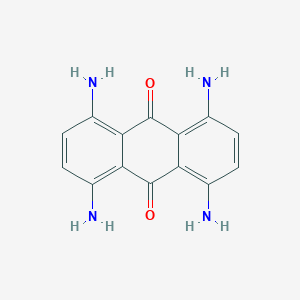

Disperse Blue 1 (CAS 2475-45-8) is an anthraquinone-based dye with the molecular formula C₁₄H₁₂N₄O₂ and a molecular weight of 268.27 g/mol . It is structurally characterized by four amino groups attached to the anthraquinone backbone (1,4,5,8-tetraminoanthraquinone) . Key properties include:

Properties

IUPAC Name |

1,4,5,8-tetraaminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4H,15-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFUMBWFPQSADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 | |

| Record name | C.I. DISPERSE BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020188 | |

| Record name | C.I. Disperse Blue 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. disperse blue 1 is a blue-black microcrystalline powder. (NTP, 1992), Blue-black solid; [HSDB] Deep blue powder; [MSDSonline] | |

| Record name | C.I. DISPERSE BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Blue 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Soluble in acetone, ethanol, and cellosolve; slightly soluble in benzene and linseed oil, In ethylene glycol monomethyl ether, 30 mg/mL; in ethanol, 2 mg/mL, Insoluble in water /Dyes, disperse/, In water, 0.03 mg/L at 25 °C | |

| Record name | C.I. DISPERSE BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DISPERSE BLUE 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], 1.8X10-8 mm Hg at 25 °C | |

| Record name | Disperse Blue 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DISPERSE BLUE 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Black powder, Blue-black microcrystalline powder, Red-brown needles | |

CAS No. |

2475-45-8 | |

| Record name | C.I. DISPERSE BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Blue 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2475-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Blue 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISPERSE BLUE 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4,5,8-tetraamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,8-tetraaminoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE BLUE 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2429NAZ8WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISPERSE BLUE 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

630 °F (NTP, 1992), 331 °C | |

| Record name | C.I. DISPERSE BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DISPERSE BLUE 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Reaction Steps and Conditions

-

Acylation : 1,5-Diaminoanthraquinone is treated with oxalic acid () under heated conditions. The reaction forms an intermediate oxamide derivative, which stabilizes the amino groups for subsequent nitration.

-

Nitration : The acylated product is subjected to nitration using a mixture of concentrated sulfuric acid () and nitric acid (). This step introduces nitro groups at specific positions on the anthraquinone backbone, typically at the 4 and 8 positions.

-

Hydrolysis and Reduction : The nitrated intermediate undergoes hydrolysis to remove the oxalic acid protecting groups, followed by reduction using agents like sodium dithionite () to yield the final tetraaminoanthraquinone structure.

Method 2: Reduction of Dinitroanthracene Derivatives

An alternative route utilizes 1,5-dinitroanthracene-9,10-dione and 1,8-dinitroanthracene-9,10-dione as starting materials. This method emphasizes sequential reduction and functionalization.

Reaction Sequence

-

Reduction to Diamino Derivatives : The dinitro compounds are reduced to their corresponding diaminoanthraquinones using hydrogen gas () or catalytic hydrogenation with palladium on carbon ().

-

Acylation : Similar to Method 1, the diamino intermediates are acylated with oxalic acid to protect amino groups during subsequent nitration.

-

Second Nitration and Reduction : A second nitration step introduces additional nitro groups, followed by reduction to finalize the tetraamino structure.

Industrial Adaptations

-

Catalysts : Transition metal catalysts (e.g., ) improve reduction efficiency.

-

Byproduct Management : The method generates mixed isomers, necessitating chromatographic separation for high-purity products.

Method 3: Nitration with Boric Acid and Sulfuric Acid

A modified nitration approach replaces pure sulfuric acid with a boric acid () and sulfuric acid mixture, enhancing regioselectivity.

Process Details

-

Acylation : Identical to Method 1, starting with 1,5-diaminoanthraquinone.

-

Nitration with Boric Acid : The nitrating agent comprises and , which mitigates over-nitration and improves positional specificity for the 4 and 8 positions.

-

Final Reduction : Standard reduction with yields this compound with fewer isomers compared to Method 2.

Comparative Analysis of Synthesis Methods

The table below summarizes the critical aspects of each method:

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Material | 1,5-Diaminoanthraquinone | Dinitroanthracene derivatives | 1,5-Diaminoanthraquinone |

| Key Reagents | Oxalic acid, | , oxalic acid | |

| Reaction Steps | 3 | 4 | 3 |

| Isomer Purity | Moderate | Low | High |

| Industrial Scalability | High | Moderate | High |

Key Findings :

-

Method 1 is preferred for large-scale production due to fewer steps and lower cost.

-

Method 3 offers superior regioselectivity but requires additional handling of boric acid.

-

All methods necessitate post-synthesis purification to remove lignosulfonate dispersants and byproducts.

Industrial Production Considerations

Chemical Reactions Analysis

Oxidation Reactions

Disperse Blue 1 undergoes oxidation under specific conditions, forming quinones and other derivatives:

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

-

Conditions : Acidic or alkaline media at elevated temperatures.

-

Products : Quinone derivatives (e.g., 9,10-anthraquinone analogs) .

| Oxidation Reaction | Conditions | Major Products |

|---|---|---|

| With H₂O₂ | pH 7–9, 60–80°C | Oxidized anthraquinones |

| With KMnO₄ (acidic) | H₂SO₄, 50°C | Carboxylic acid derivatives |

Reduction Reactions

Reductive pathways modify the dye’s chromophoric structure:

-

Reagents : Sodium dithionite (Na₂S₂O₄), zinc dust (Zn).

-

Conditions : Aqueous or alcoholic solutions, room temperature.

-

Products : Leuco forms (colorless intermediates) and amino derivatives .

| Reduction Reaction | Conditions | Major Products |

|---|---|---|

| With Na₂S₂O₄ | Aqueous, 25°C | Leuco-Disperse Blue 1 |

| With Zn/HCl | Ethanolic, reflux | Partially reduced intermediates |

Substitution Reactions

The amino groups in this compound participate in electrophilic substitution:

-

Halogenation : Reacts with halogens (Cl₂, Br₂) to form haloanthraquinones.

-

Alkylation : Reacts with alkylating agents (e.g., methyl iodide) to produce N-alkyl derivatives .

| Substitution Type | Reagents | Products |

|---|---|---|

| Halogenation | Cl₂ in CCl₄ | Chloroanthraquinone derivatives |

| Alkylation | CH₃I in NaOH | N-Methyl this compound |

Stability and Degradation

-

Thermal Stability : Degrades at temperatures >20°C, forming decomposition products (e.g., nitroso compounds) .

-

Photochemical Degradation : UV exposure in aqueous solutions leads to cleavage of amino groups, forming smaller aromatic fragments .

| Degradation Pathway | Conditions | Observed Products |

|---|---|---|

| Thermal decomposition | 100°C, inert atmosphere | Nitrosoanthraquinones |

| Photolysis (UV light) | H₂O/ethanol, 254 nm | Aminophenols, CO₂ |

Analytical Characterization

Scientific Research Applications

Applications in Textiles

Disperse Blue 1 is primarily used as a dye for synthetic fibers, particularly those made from polyester and nylon. Its applications include:

- Dyeing of Synthetic Fabrics : Effective for dyeing polyester, cellulose acetate, and triacetate fibers due to its excellent lightfastness and washfastness properties.

- Surface Dyeing : Employed for surface dyeing of thermoplastics and as a solvent dye in cellulose acetate plastics .

Case Study: Textile Industry Usage

A study conducted on the dyeing properties of this compound highlighted its effectiveness in achieving vibrant colors on polyester fabrics. The results indicated that the dye provided excellent color retention after multiple washes, making it suitable for high-performance textile applications.

| Fabric Type | Dyeing Method | Color Fastness | Wash Fastness (ISO 105-C06) |

|---|---|---|---|

| Polyester | Exhaustion method | Excellent | Grade 4-5 |

| Nylon | Continuous method | Very Good | Grade 4 |

| Cellulose Acetate | Pad-dry method | Good | Grade 3-4 |

Applications in Cosmetics

This compound is also utilized in the cosmetic industry, particularly in hair dyes. It is incorporated into semipermanent hair color formulations at concentrations typically less than 1%. The dye's solubility in these preparations is significantly higher than in water, allowing for effective application on hair fibers .

Case Study: Hair Dye Formulations

Research on the dermal penetration of this compound in hair dye formulations showed minimal absorption through the skin. In vitro studies indicated that only about 0.15% of the applied dose penetrated the skin after three hours of exposure, suggesting a low risk of systemic toxicity when used as intended .

Analytical Applications

This compound has been the subject of various analytical studies aimed at determining its presence in environmental samples and workplace air.

Analytical Methods

- HPLC-MS/MS Method : A sensitive method developed for the simultaneous analysis of fiber dyes, including this compound, allows detection at very low concentrations .

- Air Quality Monitoring : A specific method was established to measure this compound concentrations in workplace air, essential for assessing occupational exposure risks .

Toxicological Considerations

Despite its widespread use, there are significant concerns regarding the potential carcinogenic effects of this compound. The International Agency for Research on Cancer (IARC) classifies it as possibly carcinogenic to humans based on animal studies showing mutagenicity and tumor formation at high doses .

Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Animal Studies | Positive for mutagenicity; bladder hyperplasia observed |

| Dermal Penetration Study | Low absorption through skin; minimal systemic risk |

Mechanism of Action

The mechanism of action of Disperse Blue 1 involves its interaction with the fibers it dyes. The dye molecules penetrate the fiber structure and form non-covalent interactions, such as van der Waals forces and hydrogen bonds, with the polymer chains. This interaction results in the dye being retained within the fiber, providing a stable and vibrant color .

Comparison with Similar Compounds

Toxicological Profile :

- Genotoxicity: Weak/mixed responses in vitro (e.g., bacterial mutagenicity), but negative in vivo .

- Carcinogenicity: Causes urinary bladder tumors (transitional cell papillomas/carcinomas) in rats via secondary mechanisms (e.g., calculi formation) .

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations :

- Substituent Impact : Bromine in Disperse Blue 56 and 301 enhances lightfastness but may increase environmental persistence . Nitro groups (e.g., Disperse Blue 77) improve color intensity but raise toxicity concerns .

- Thermal Stability: Higher melting points (e.g., 332°C for this compound) correlate with amino group density, critical for high-temperature dyeing processes .

Toxicological and Environmental Profiles

Notable Findings:

- This compound: Threshold-based risk assessment is recommended due to non-linear carcinogenic mechanisms (e.g., calculi formation) .

- Disperse Blue 77: Deemed non-hazardous by Canadian environmental assessments .

Biological Activity

Disperse Blue 1 is a synthetic dye primarily used in the textile industry and personal care products. Its biological activity has been a subject of extensive research due to its potential health impacts, particularly concerning mutagenicity and carcinogenicity. This article synthesizes findings from various studies and regulatory assessments to provide a comprehensive overview of the biological activity of this compound.

This compound, also known as C.I. 12475, is a member of the disperse dye class, characterized by its low water solubility and high affinity for synthetic fibers. It is commonly utilized in:

- Textiles : Dyeing polyester, nylon, and cellulose acetate.

- Personal Care Products : Semi-permanent hair color formulations at concentrations typically below 1% .

- Plastics : Used as a solvent dye in cellulose acetate plastics.

Mutagenicity Studies

Research indicates that this compound exhibits mutagenic properties. It has been shown to cause mutations in bacterial strains both with and without an exogenous metabolic activation system. This suggests that the compound can induce genetic alterations, raising concerns about its potential effects on human health when exposure occurs through various products.

Carcinogenicity Evidence

This compound has been classified as a probable human carcinogen based on animal studies. Key findings include:

- Tumor Induction : In Fischer 344/N rats, oral exposure to this compound resulted in a significant increase in transitional cell tumors of the urinary bladder. The incidence of these tumors was dose-dependent, with higher doses correlating with increased tumor rates .

- Long-Term Studies : In long-term dietary studies, rats fed with this compound developed transitional cell hyperplasia and urinary bladder calculi. Histopathological examinations revealed lesions consistent with carcinogenic effects, such as epithelial erosion and squamous metaplasia .

Study on Rats

A notable study involved administering varying concentrations of this compound to Fischer 344/N rats over an extended period (up to 103 weeks). The results highlighted:

- Dose-Response Relationship : Increased tumor incidence was observed at higher dietary concentrations (0.01%, 0.10%, and 1.0%). Specifically, tumors were noted in males at rates of 15%, 27%, and 49% respectively at increasing doses .

- Histological Findings : Lesions included dark-blue particles embedded in the bladder wall, indicative of chronic exposure to the dye .

| Dose (ppm) | Male Tumor Incidence (%) | Female Tumor Incidence (%) |

|---|---|---|

| 0 | 0 | 0 |

| 1250 | 15 | 13 |

| 2500 | 27 | 20 |

| 5000 | 49 | 30 |

Allergic Reactions

In addition to carcinogenic effects, this compound has been implicated in allergic contact dermatitis cases among individuals exposed to textiles dyed with this compound. Studies show moderate sensitization reactions at concentrations as low as 3% .

Regulatory Status

The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans based on sufficient evidence from animal studies. However, regulatory guidelines regarding its use remain limited, with no established safety thresholds for human exposure .

Q & A

Q. What are the critical safety protocols for handling Disperse Blue 1 in laboratory settings, and how can researchers ensure compliance?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, full-body chemical-resistant clothing, and safety goggles to prevent skin/eye contact. Replace gloves immediately if compromised .

- Respiratory Protection: For low exposure, use P95 (US) or P1 (EU) respirators; for higher protection, use OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .

- Ventilation: Ensure local exhaust ventilation to minimize aerosol formation .

- Waste Disposal: Collect residues for licensed disposal agencies to prevent environmental contamination .

Q. Which analytical methods are recommended for characterizing this compound’s physicochemical properties?

Answer:

- Structural Identification: Use SMILES (e.g.,

Nc1ccc(N)c2C(=O)c3c(N)ccc(N)c3C(=O)c12) and InChI keys for molecular validation . - Thermal Analysis: Determine melting point (332°C) via differential scanning calorimetry (DSC) .

- Spectroscopy: Employ UV-Vis spectroscopy at λmax 607 nm for purity assessment .

- Chromatography: Pair HPLC with mass spectrometry to detect degradation byproducts .

Q. How can researchers assess acute toxicity risks of this compound in experimental models?

Answer:

- Oral Toxicity: Conduct OECD Guideline 423 tests (e.g., rat models) to classify acute toxicity (H302: harmful if swallowed) .

- Dermal/Irritation Studies: Follow OECD 404/405 protocols using reconstructed human epidermis models to evaluate skin corrosion (H315) and eye irritation (H319) .

- Respiratory Testing: Use in vitro models (e.g., lung epithelial cells) to assess H335 hazards (respiratory irritation) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize electrocoagulation parameters for this compound degradation in wastewater?

Answer:

- Experimental Design: Apply a Central Composite Design (CCD) with 17 runs to test variables like pH, current density, and reaction time .

- Modeling: Use polynomial regression (e.g., quadratic terms) in Design Expert software to predict COD removal (%) and decolorization efficiency .

- Validation: Perform ANOVA (p < 0.05) to identify significant factors (e.g., NaCl concentration for conductivity) and validate via real wastewater trials .

Q. How should researchers resolve contradictions in carcinogenicity classifications of this compound?

Answer:

- Data Synthesis: Cross-reference IARC and ACGIH classifications (non-carcinogenic) with recent in vitro mutagenicity assays (e.g., Ames test) .

- Dose-Response Analysis: Conduct long-term rodent studies at varying concentrations (e.g., 0.1–100 mg/kg) to assess tumorigenic potential .

- Mechanistic Studies: Use transcriptomics to identify pathways (e.g., oxidative stress) linked to conflicting results .

Q. What methodological challenges arise in assessing the ecological impact of this compound due to data gaps?

Answer:

- Persistence Testing: Use OECD 309 (water/sediment) and 307 (soil) tests to quantify biodegradation half-lives, noting current data absence .

- Bioaccumulation: Apply quantitative structure-activity relationship (QSAR) models to estimate log Kow, given missing experimental values .

- Trophic Transfer Studies: Design microcosm experiments to track this compound uptake in aquatic organisms (e.g., Daphnia magna) .

Q. How can factorial design improve synthesis efficiency of this compound derivatives for enhanced photostability?

Answer:

- Variable Screening: Use Plackett-Burman design to prioritize factors (e.g., solvent polarity, reaction temperature) .

- Optimization: Apply Box-Behnken design to maximize yield while minimizing byproducts (e.g., nitro derivatives) .

- Validation: Characterize derivatives via FTIR and NMR to confirm structural integrity and test photostability under UV irradiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.